3-(furan-2-yl)-5-phenyl-1-(thiophene-3-carbonyl)-4,5-dihydro-1H-pyrazole
Description
3-(Furan-2-yl)-5-phenyl-1-(thiophene-3-carbonyl)-4,5-dihydro-1H-pyrazole is a pyrazoline derivative characterized by a dihydropyrazole core substituted with furan-2-yl, phenyl, and thiophene-3-carbonyl groups. Pyrazolines are five-membered heterocycles with two adjacent nitrogen atoms, widely studied for their biological activities, including antimicrobial, anti-inflammatory, and antipyretic properties .
Properties
IUPAC Name |
[5-(furan-2-yl)-3-phenyl-3,4-dihydropyrazol-2-yl]-thiophen-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S/c21-18(14-8-10-23-12-14)20-16(13-5-2-1-3-6-13)11-15(19-20)17-7-4-9-22-17/h1-10,12,16H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFWQBATDXMNMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CO2)C(=O)C3=CSC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-2-yl)-5-phenyl-1-(thiophene-3-carbonyl)-4,5-dihydro-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazones with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and greener solvents can be explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(furan-2-yl)-5-phenyl-1-(thiophene-3-carbonyl)-4,5-dihydro-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Properties : The pyrazole scaffold is known for its ability to inhibit cancer cell proliferation by interacting with specific enzymes involved in tumor growth.
- Anti-inflammatory Effects : It may inhibit enzymes related to inflammatory pathways, suggesting potential therapeutic uses in treating inflammatory diseases.
- Antimicrobial Activity : The incorporation of furan and thiophene moieties enhances the compound's antimicrobial properties.
Case Studies
- Antidepressant Activity : A study involving thiophene-based pyrazolines demonstrated significant antidepressant effects in animal models, showing reduced immobility times comparable to standard treatments like Imipramine .
- Molecular Docking Studies : Research employing molecular docking techniques has elucidated the interactions of this compound with biological targets, indicating its potential as a lead compound in drug development.
Applications in Medicinal Chemistry
Given its diverse biological activities, 3-(furan-2-yl)-5-phenyl-1-(thiophene-3-carbonyl)-4,5-dihydro-1H-pyrazole holds promise in several areas:
- Drug Development : The compound's ability to modulate enzyme activity makes it a candidate for developing new anti-inflammatory and anticancer drugs.
- Neuropharmacology : Its potential antidepressant effects warrant further investigation into its mechanisms of action and therapeutic efficacy.
Applications in Materials Science
The unique electronic properties of this compound also suggest applications beyond medicinal chemistry:
Mechanism of Action
The mechanism of action of 3-(furan-2-yl)-5-phenyl-1-(thiophene-3-carbonyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
Melting Points and Stability:
| Compound | Melting Point (°C) | Yield (%) | Reference |
|---|---|---|---|
| 4a | 126–128 | 80 | |
| 3g | 128–130 | 69 | |
| 3h | 170–172 | 66 | |
| 3a | 122–124 | 60 |
The thiophene-3-carbonyl group’s electron-withdrawing nature may increase melting points compared to methoxy-substituted analogs (e.g., 4a: 126–128°C). However, direct data for the target compound are unavailable.
Molecular Docking and SAR Insights
- Fluorophenyl and chlorophenyl substituents in isostructural derivatives (4 and 5) showed enhanced antimicrobial activity due to halogen bonding with target proteins .
- Docking studies of 3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)pyrazole revealed strong interactions with COX-2, suggesting the target compound’s thiophene group may similarly engage with anti-inflammatory targets .
- The thiophene-3-carbonyl group’s planar geometry could improve π-π stacking in binding pockets compared to bulkier substituents (e.g., benzodioxole in 3g) .
Biological Activity
3-(Furan-2-yl)-5-phenyl-1-(thiophene-3-carbonyl)-4,5-dihydro-1H-pyrazole is a complex organic compound belonging to the pyrazole class, characterized by a five-membered ring containing two nitrogen atoms. The incorporation of furan and thiophene moieties enhances its chemical properties and potential biological activities. This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a CAS number of 1795298-16-6. Its structural configuration includes a pyrazole ring with substituents that include furan and thiophene carbonyl groups, contributing to its unique electronic properties and potential interactions with biological targets.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 306.38 g/mol |
| Solubility | Soluble in ethanol |
| Thermal Stability | Good |
Synthesis Methods
The synthesis of this compound typically involves cyclocondensation reactions. Common methods include:
- Cyclization of Hydrazones : Involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
- Solvents Used : Ethanol or dioxane are commonly employed, often requiring heating under reflux for several hours to ensure complete reaction.
- Purification Techniques : Column chromatography or recrystallization is utilized to obtain high-purity samples.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. Research indicates that it may inhibit enzymes related to these pathways, leading to therapeutic effects against inflammation and cancer.
Case Studies and Research Findings
- Anti-inflammatory Activity : A study demonstrated that derivatives of pyrazoles exhibited significant inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs such as dexamethasone .
- Antimicrobial Properties : Research has shown that pyrazole derivatives exhibit antimicrobial activity against various pathogens. For instance, certain compounds displayed minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Anticancer Potential : The compound's structure allows for interactions with cancer cell pathways, suggesting potential use in oncology research . Studies have indicated promising results in inhibiting cancer cell proliferation through specific molecular interactions.
Comparative Biological Activity Table
Q & A
Basic: What synthetic methodologies are commonly employed to prepare this pyrazole derivative?
The compound is typically synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. A standard protocol involves refluxing (E)-3-(substituted phenyl)-1-(heteroaryl)prop-2-en-1-one with hydrazine hydrate (1:2 molar ratio) in glacial acetic acid for 6–8 hours, monitored by TLC. The crude product is purified via recrystallization from ethanol or acetone . For microwave-assisted synthesis, alumina-supported reactions under irradiation reduce reaction times while maintaining yields >75% .
Basic: What spectroscopic and analytical techniques are critical for structural characterization?
Key techniques include:
- 1H/13C NMR : To confirm the dihydropyrazole ring (δ 3.1–4.2 ppm for CH2 protons) and substituent integration .
- IR Spectroscopy : Identification of carbonyl (C=O, ~1650 cm⁻¹) and thiophene C-S (~680 cm⁻¹) stretches .
- X-ray Crystallography : Resolve puckering in the dihydropyrazole ring (Cremer-Pople parameters) and confirm thiophene-furan spatial orientation .
Advanced: How can DFT calculations predict electronic properties and validate experimental data?
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates HOMO-LUMO gaps, molecular electrostatic potentials (MEPs), and vibrational frequencies. For example, the HOMO-LUMO gap of 4.2 eV in 5-(4-chlorophenyl)-analogs correlates with UV-Vis absorption at ~320 nm . Discrepancies between experimental and computed IR frequencies (<5%) are resolved by scaling factors (e.g., 0.961 for B3LYP) .
Advanced: How to address contradictions between crystallographic data and computational models?
Conflicts arise in bond angles (e.g., thiophene C-S-C deviations >2° from DFT) due to crystal packing forces. Refinement using SHELXL (riding hydrogen models) and Mercury CSD’s packing similarity tools can align experimental data with theory. For example, adjusting torsional parameters in SHELXTL reduces R-factor discrepancies to <0.05 .
Advanced: What structural modifications enhance bioactivity in pyrazole derivatives?
Structure-Activity Relationship (SAR) studies show:
- Electron-withdrawing groups (e.g., Cl, NO2) at the phenyl ring increase antifungal activity (MIC ~12.5 µg/mL) .
- Hydrophobic substituents (e.g., thiophene-3-carbonyl) improve blood-brain barrier penetration for CNS applications (e.g., antidepressant activity in TTg derivatives) .
- Carbothioamide tails at N1 enhance antioxidant capacity (IC50 ~22 µM in DPPH assays) .
Basic: What biological activities are reported for structurally similar compounds?
- Antifungal : 5-(2-bromo-5-fluorophenyl) analogs inhibit Candida albicans (zone of inhibition: 18 mm) .
- Antioxidant : Tetrazole-pyrazole hybrids exhibit DPPH scavenging at 85% efficiency .
- Sensing : Pyrazoline derivatives detect Cd²+ via fluorescence quenching (LOD: 0.1 µM) .
Advanced: How to analyze the puckering conformation of the dihydropyrazole ring?
Cremer-Pople puckering coordinates (q, θ) quantify non-planarity. For example, a q value of 0.35 Å and θ = 25° indicate a half-chair conformation. Mercury CSD visualizes puckering via displacement parameters, while SHELXL refines anisotropic displacement ellipsoids .
Advanced: What crystallographic software tools optimize structure refinement?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
